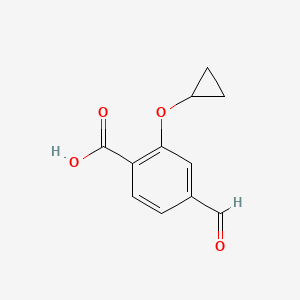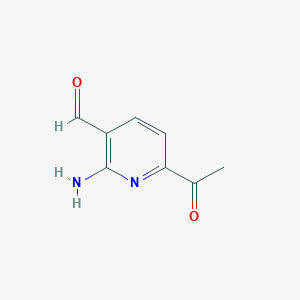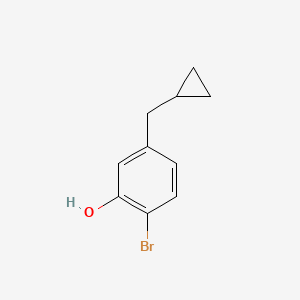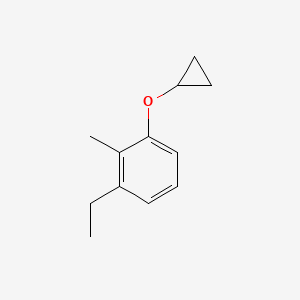
1-Cyclopropoxy-3-ethyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-3-ethyl-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-3-ethyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropoxy-3-ethyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using Br2/FeBr3, nitration using HNO3/H2SO4.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-3-ethyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a model compound for studying electrophilic aromatic substitution reactions and the effects of substituents on reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-3-ethyl-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The cyclopropoxy group can influence the electron density of the benzene ring, affecting the reactivity and orientation of subsequent reactions. The ethyl and methyl groups also play a role in determining the compound’s overall chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopropoxy-2-ethyl-3-methylbenzene
- 1-Cyclopropoxy-4-ethyl-2-methylbenzene
- 1-Cyclopropoxy-3-ethylbenzene
Uniqueness
1-Cyclopropoxy-3-ethyl-2-methylbenzene is unique due to the specific arrangement of its substituents, which can lead to distinct chemical properties and reactivity compared to its isomers. The presence of the cyclopropoxy group adds strain to the molecule, influencing its stability and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-3-ethyl-2-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-5-4-6-12(9(10)2)13-11-7-8-11/h4-6,11H,3,7-8H2,1-2H3 |
Clave InChI |
HICHMIOXWIXCKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)OC2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


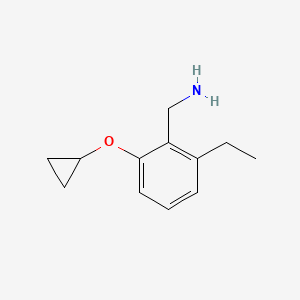
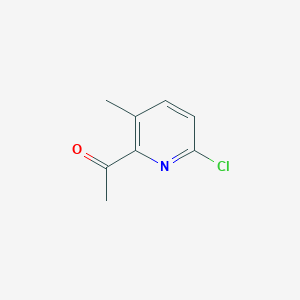
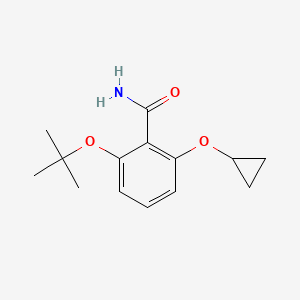
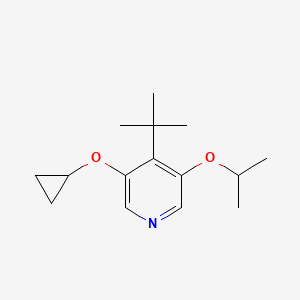
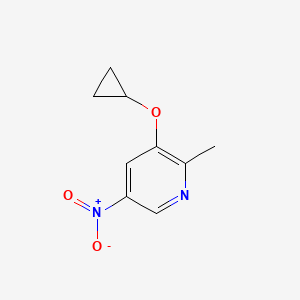
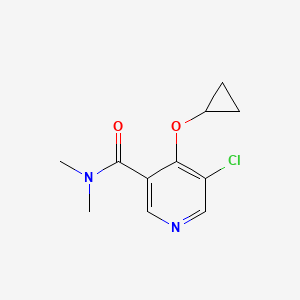
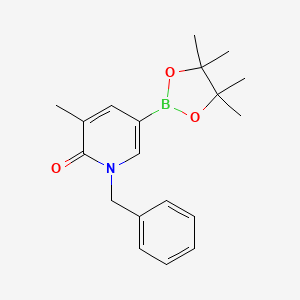
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)
